molecular formula C21H25N7O B2849911 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195876-21-0

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2849911
CAS No.: 2195876-21-0
M. Wt: 391.479
InChI Key: HIKSCSKXYUKWOL-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.479. The purity is usually 95%.
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Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its structural components on various biological activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The key synthetic route includes:

  • Formation of the Pyrazole Ring : The initial step often involves reacting 3,5-dimethyl-1H-pyrazole with appropriate electrophiles to form the pyrazole scaffold.
  • Construction of the Dihydropyridazine Core : Subsequent reactions lead to the formation of the dihydropyridazine structure through cyclization reactions involving hydrazine derivatives.
  • Incorporation of Cyclopentapyrimidine and Azetidine Moieties : These groups are introduced via strategic coupling reactions that enhance the compound's complexity and potential biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to 6-(3,5-dimethyl-1H-pyrazol-1-yl) have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
17Liver Carcinoma5.35
17Lung Carcinoma8.74
CisplatinLiver Carcinoma3.78
CisplatinLung Carcinoma6.39

These results indicate that the synthesized compounds not only possess cytotoxic effects but also exhibit selectivity towards cancer cells over normal cells.

Antiviral Activity

The biological evaluation of related pyrazole compounds has also revealed antiviral properties. For example, compounds derived from similar scaffolds have been tested for their efficacy against HIV:

CompoundEC50 (µM)Selectivity IndexReference
I-110.003825,468
I-190.0334-
NVP0.0402-

These findings suggest that modifications in the structure can lead to enhanced antiviral activities, making these compounds potential candidates for further development in antiviral therapy.

The mechanism of action for these compounds is believed to involve multiple pathways:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for specific enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Modulation : The structural components can interact with various receptors, modulating their activity and leading to altered cellular responses.
  • Induction of Apoptosis : Some studies indicate that these compounds may induce programmed cell death in cancer cells through intrinsic pathways.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study on a derivative showed a significant reduction in tumor size in xenograft models when administered at specific doses.
  • Another study reported improved survival rates in animal models infected with HIV when treated with pyrazole derivatives compared to untreated controls.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-13-9-14(2)28(24-13)19-7-8-20(29)27(25-19)12-16-10-26(11-16)21-17-5-4-6-18(17)22-15(3)23-21/h7-9,16H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKSCSKXYUKWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC(=NC5=C4CCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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